
2,3,6-Trimethylhept-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trimethylhept-4-yn-3-ol is an organic compound with the molecular formula C10H18O It is a branched alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylhept-4-yn-3-ol can be achieved through several methods. One common approach involves the reaction of a suitable alkyne with a Grignard reagent. For example, the reaction of 2,3,6-trimethylhept-4-yne with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trimethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the triple bond.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2,3,6-Trimethylhept-4-yn-3-one.
Reduction: Formation of 2,3,6-Trimethylhept-4-en-3-ol or 2,3,6-Trimethylheptan-3-ol.
Substitution: Formation of 2,3,6-Trimethylhept-4-yn-3-chloride or 2,3,6-Trimethylhept-4-yn-3-bromide.
Applications De Recherche Scientifique
2,3,6-Trimethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3,6-Trimethylhept-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,3-Trimethylheptane
- 2,3,4-Trimethylhexane
- 2,6,6-Trimethylhept-4-yn-3-ol
Uniqueness
2,3,6-Trimethylhept-4-yn-3-ol is unique due to its specific arrangement of methyl groups and the presence of both a hydroxyl group and a triple bond.
Propriétés
Numéro CAS |
56269-72-8 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,3,6-trimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-7-10(5,11)9(3)4/h8-9,11H,1-5H3 |
Clé InChI |
QYGFCWWMAQPPSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C#CC(C)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


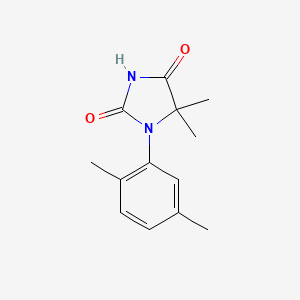
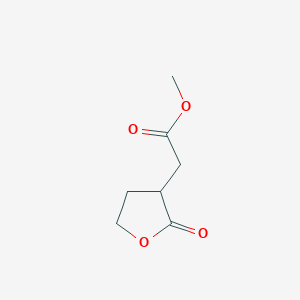
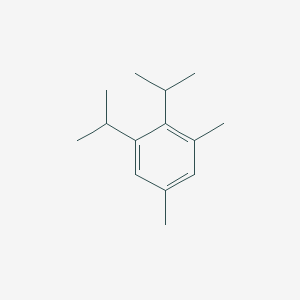
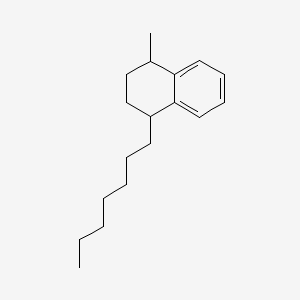

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
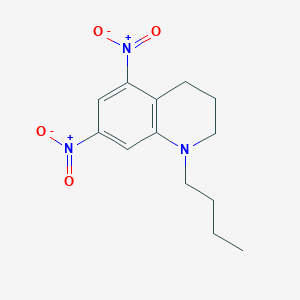
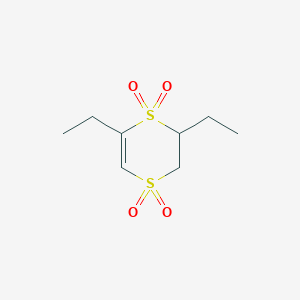
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
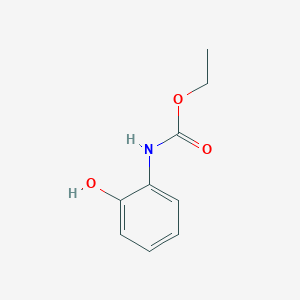
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)


